

A Comparative Guide to AZ14145845 and Other Mer/Axl Inhibitors

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

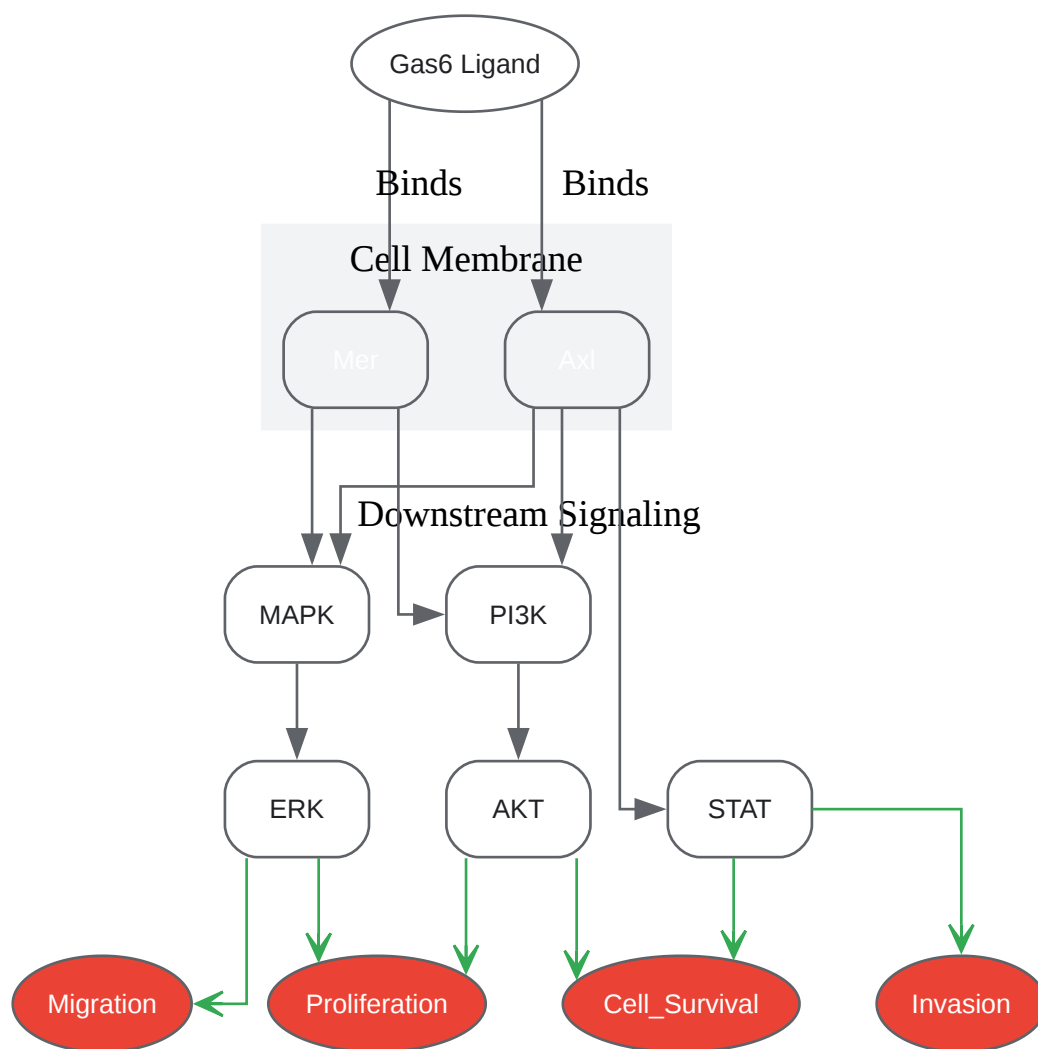
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For Researchers, Scientists, and Drug Development Professionals

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Mer and Axl, have emerged as critical targets in oncology. Their overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of **AZ14145845**, a highly selective dual Mer/Axl kinase inhibitor, with other notable inhibitors targeting this pathway: Bemcentinib (R428), INCB081776, and Dubermininib (TP-0903). The information presented is supported by available preclinical experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Mer/Axl Signaling Pathway

Mer and Axl are activated by their ligand, Gas6 (Growth arrest-specific 6), leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT, which collectively promote cell survival, proliferation, migration, and invasion. The following diagram illustrates the core Mer/Axl signaling cascade.



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Caption: Simplified Mer/Axl signaling pathway.

Quantitative Comparison of Mer/Axl Inhibitors

The following tables summarize the biochemical potency and cellular activity of **AZ14145845** and other selected Mer/Axl inhibitors based on published data. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.

Table 1: Biochemical IC₅₀ Values (nM)

Inhibitor	Mer IC50 (nM)	Axl IC50 (nM)	Tyro3 IC50 (nM)	Data Source
AZ14145845	~1	Data not specified	Data not specified	[1][2]
INCB081776	3.17	0.61	101	
Bemcentinib (R428)	>700	14	>1400	
Dubermatinib (TP-0903)	Data not specified	27	Data not specified	

Note: The pIC50 for **AZ14145845** against MerTK was reported as 9.0, which translates to an IC50 of approximately 1 nM.[1]

Table 2: Cellular Activity

Inhibitor	Cell Line	Assay	IC50 (nM)	Data Source
AZ14145845	Cos-7 (Mer)	Cellular Phosphorylation	~20	[1]
INCB081776	Ba/F3 (Mer)	Proliferation	14	
Ba/F3 (Axl)	Proliferation	16		
Bemcentinib (R428)	A549 (Axl)	Cellular Phosphorylation	14	
Dubermatinib (TP-0903)	Mv-4-11 (Axl)	Cellular Phosphorylation	4	

Note: The pIC50 for **AZ14145845** in Cos-7 cells was reported as 7.7, which translates to an IC50 of approximately 20 nM.[1]

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. High selectivity minimizes off-target effects and provides greater confidence in attributing observed phenotypes to the inhibition of the intended target.

AZ14145845 has demonstrated exceptional selectivity. In a kinome scan against 387 kinases at a 1 μ M concentration, over 90% inhibition was observed only for Mer and Axl. One additional kinase, MAP4K5, showed greater than 75% inhibition.^[1] This highly selective profile makes **AZ14145845** a valuable tool for specifically interrogating Mer/Axl biology.

INCB081776 also exhibits high selectivity for Mer and Axl over Tyro3 (approximately 30-fold and 165-fold, respectively).^[3]

Bemcentinib (R428) is reported to be over 50-fold more selective for Axl than for Mer and Tyro3.

Dubermatinib (TP-0903) has been described as a selective Axl inhibitor, though a comprehensive kinome-wide selectivity profile is not as readily available in the public domain.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of kinase inhibitors.

AZ14145845 has shown dose-dependent in vivo efficacy and target engagement in both Mer- and Axl-dependent tumor models.^[4] Furthermore, it demonstrated efficacy in a preclinical MC38 immuno-oncology model when combined with anti-PD1 antibodies and ionizing radiation, highlighting its potential in combination therapies.^[4]

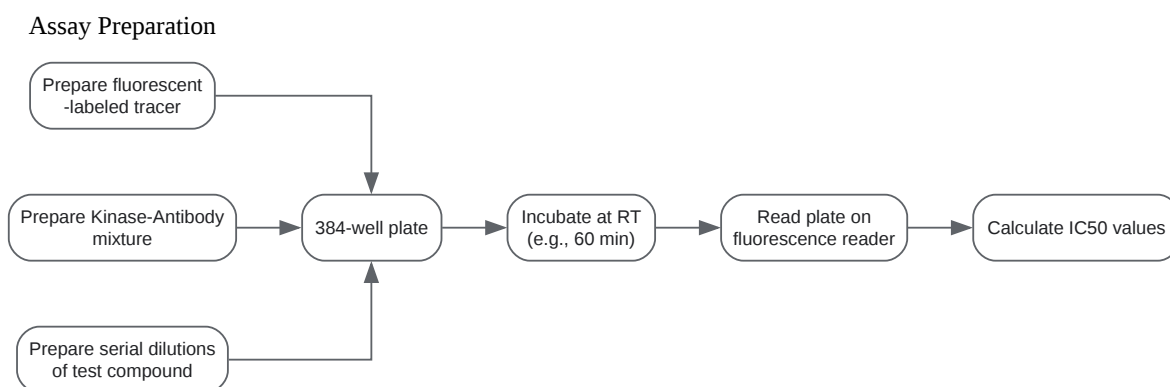
INCB081776 has also demonstrated in vivo antitumor activity, which was enhanced when combined with checkpoint blockade in syngeneic models. This was associated with an increase in the proliferation of intratumoral CD4+ and CD8+ T cells.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are generalized methodologies for key assays cited in the comparison.

Biochemical Kinase Inhibition Assay (e.g., Lanthascreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.



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Caption: General workflow for a biochemical kinase inhibition assay.

Protocol Steps:

- **Compound Preparation:** Serially dilute the test inhibitor (e.g., **AZ14145845**) in DMSO, followed by dilution in the assay buffer.
- **Kinase/Antibody Mixture:** Prepare a solution containing the recombinant Mer or Axl kinase and a europium-labeled anti-tag antibody.
- **Tracer Solution:** Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
- **Assay Assembly:** In a 384-well plate, combine the test compound, kinase/antibody mixture, and tracer solution.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
- Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (e.g., PathHunter® β -Arrestin Assay)

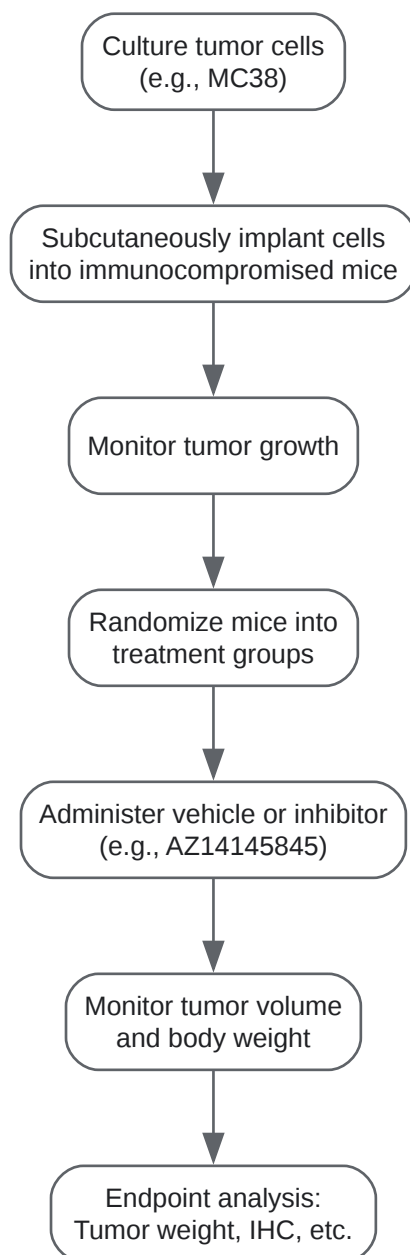
This cell-based assay measures the inhibition of ligand-induced receptor activation and downstream signaling.

Protocol Steps:

- Cell Culture: Culture cells expressing the target kinase (e.g., Cos-7 cells overexpressing Mer) in appropriate media.
- Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a predetermined time.
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) to induce receptor phosphorylation.
- Lysis and Detection: Lyse the cells and detect the level of phosphorylated target protein using a suitable method, such as ELISA or Western blotting, with a phospho-specific antibody.
- Data Analysis: Quantify the signal and plot it against the inhibitor concentration to determine the cellular IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Mer/Axl inhibitor in a mouse xenograft model.



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Caption: General workflow for an in vivo xenograft study.

Protocol Steps:

- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38) into the flank of immunodeficient mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer the test inhibitor (e.g., **AZ14145845**) and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as weighing the tumors and immunohistochemical staining for biomarkers of target engagement and efficacy.

Conclusion

AZ14145845 stands out as a highly potent and exceptionally selective dual inhibitor of Mer and Axl kinases. Its favorable in vivo efficacy, both as a single agent and in combination with immunotherapy, makes it a compelling tool compound for preclinical research aimed at understanding the roles of Mer and Axl in cancer biology and for the development of novel therapeutic strategies. While other inhibitors like INCB081776, Bemcentinib, and Dabrafenib also show promise in targeting the Mer/Axl pathway, the remarkable selectivity of **AZ14145845** may offer a distinct advantage for studies requiring precise target inhibition with minimal confounding off-target effects. The selection of an appropriate inhibitor will ultimately depend on the specific research question, the model system being used, and the desired balance between potency, selectivity, and dual-target engagement.

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